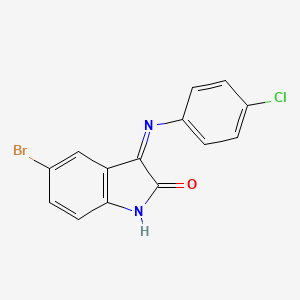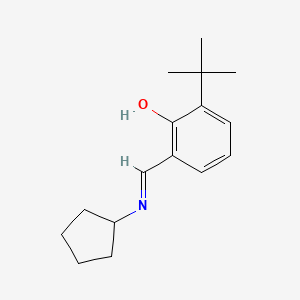
N-(3-tert-Butylsalicylidene)-cyclopentylamine
Overview
Description
N-(3-tert-Butylsalicylidene)-cyclopentylamine (NBSCP) is an important organic compound that has been used in a wide range of scientific research applications. It is a derivative of salicylaldehyde, a compound commonly used in organic synthesis, and is characterized by its cyclopentyl group and tert-butyl substituent. NBSCP has been used in a variety of fields, including organic synthesis, catalysis, and chemical biology.
Scientific Research Applications
Electronic Structures of Metal Complexes
A study explored the electronic and geometric structures of one-electron oxidized group 10 metal salens, including compounds related to N-(3-tert-Butylsalicylidene)-cyclopentylamine. These complexes exist as ligand radical species in both solution and solid states, with their electronic properties varying depending on the central metal ion. This research provides insights into the delocalization of electrons in these systems, which is significant for understanding their chemical behavior and potential applications in catalysis or materials science (Shimazaki, Stack, & Storr, 2009).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines are critical intermediates for the asymmetric synthesis of amines, a category that includes N-(3-tert-Butylsalicylidene)-cyclopentylamine derivatives. These compounds are vital for synthesizing a wide range of enantioenriched amines, contributing significantly to the field of asymmetric catalysis (Ellman, Owens, & Tang, 2002).
Yttrium Complexes Synthesis
In the synthesis of yttrium complexes, compounds related to N-(3-tert-Butylsalicylidene)-cyclopentylamine serve as crucial components. These complexes, which are soluble in arene, provide comparative structural information critical for advancing inorganic chemistry and material science applications (Evans, Fujimoto, & Ziller, 1999).
Polymerization Applications
Compounds like N-(3-tert-Butylsalicylidene)-cyclopentylamine have been used in the polymerization of ethylene, demonstrating high activity and producing polyethylene with high molecular weight. This is crucial for the development of new polymeric materials with specific properties (Khaubunsongserm, Jongsomjit, & Praserthdam, 2013).
Photochromic Materials
N-(3-tert-Butylsalicylidene)-4-aminopyridine, a related compound, has been used to develop photochromic materials. These materials change color upon UV irradiation due to enol-keto intramolecular tautomerism, which is significant for the development of molecular switches and nonlinear optical materials (Sliwa et al., 2005).
properties
IUPAC Name |
2-tert-butyl-6-(cyclopentyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)14-10-6-7-12(15(14)18)11-17-13-8-4-5-9-13/h6-7,10-11,13,18H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEVRLHOOHFSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-cyclopentylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



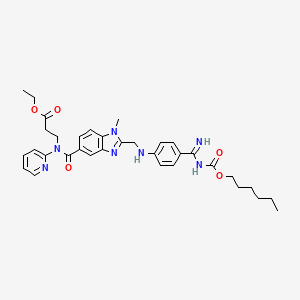
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
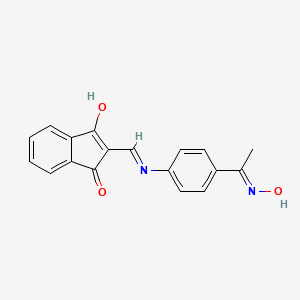
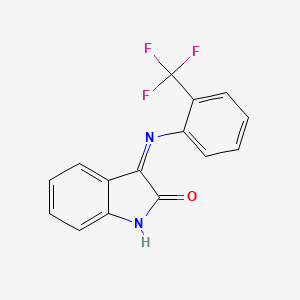
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)
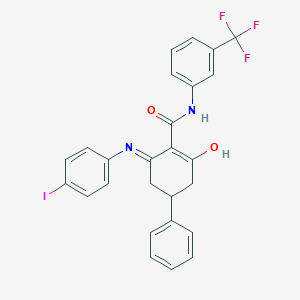



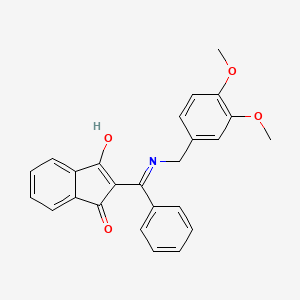

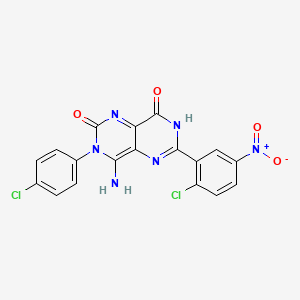
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
